Hexadecane-2,5-dione Hexadecane-2,5-dione
Brand Name: Vulcanchem
CAS No.: 55615-10-6
VCID: VC19588888
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3
SMILES:
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

Hexadecane-2,5-dione

CAS No.: 55615-10-6

Cat. No.: VC19588888

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Hexadecane-2,5-dione - 55615-10-6

Specification

CAS No. 55615-10-6
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name hexadecane-2,5-dione
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3
Standard InChI Key TZUBLNNITMKQHB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)CCC(=O)C

Introduction

Structural and Molecular Characteristics of Hexane-2,5-dione

IUPAC Nomenclature and Formula

Hexane-2,5-dione is systematically named as 2,5-dioxohexane, reflecting its six-carbon backbone with ketone groups at the second and fifth positions. Its molecular formula is C₆H₁₀O₂, with a molar mass of 114.14 g/mol . The structural formula is CH₃−C(=O)−CH₂−CH₂−C(=O)−CH₃, derived from a linear hexane chain substituted with two carbonyl groups .

Spatial Arrangement and Bonding

The molecule adopts a planar conformation around the carbonyl groups, with sp² hybridization at the ketonic carbons. The γ-diketone configuration (carbonyl groups separated by two methylene units) enables unique reactivity, including cyclization and cross-linking reactions . Hydrogen bonding between the carbonyl oxygen and adjacent hydrogens influences its solubility in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point194°C
Density (20°C)0.973 g/mL
Melting Point9°C
Solubility in WaterMiscible
Refractive Index (n²⁰D)1.432

Synthetic Routes to Hexane-2,5-dione

Hydrolysis of 2,5-Dimethylfuran

A common industrial method involves the acid-catalyzed hydrolysis of 2,5-dimethylfuran, a biomass-derived heterocycle. This process cleaves the furan ring to yield hexane-2,5-dione with high selectivity :

2,5-DimethylfuranH⁺, H₂OHexane-2,5-dione\text{2,5-Dimethylfuran} \xrightarrow{\text{H⁺, H₂O}} \text{Hexane-2,5-dione}

Alkaline Hydrolysis of Diethyl 2,3-Diacetylbutanedioate

An alternative pathway employs diethyl 2,3-diacetylbutanedioate as a precursor. Prolonged shaking with 5% aqueous sodium hydroxide followed by acidification and distillation yields hexane-2,5-dione at 70% efficiency :

Diethyl 2,3-diacetylbutanedioateNaOHHexane-2,5-dione+Ethanol\text{Diethyl 2,3-diacetylbutanedioate} \xrightarrow{\text{NaOH}} \text{Hexane-2,5-dione} + \text{Ethanol}

Catalytic Cyclization Derivatives

Patent ES355075A1 describes the catalytic cyclization of hexane-3,4-diol-2,5-dione to produce furan derivatives, though this route is less relevant for large-scale synthesis .

Industrial and Biomedical Applications

Biofuel Additive

Hexane-2,5-dione serves as a precursor for high-energy-density aviation fuels. Its γ-diketone structure facilitates condensation reactions to form branched hydrocarbons, enhancing fuel stability and combustion efficiency .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing pyrroles and heterocyclic compounds. For example, reaction with amines yields 2,5-dimethylpyrroles, which are foundational structures in drug development . Recent studies highlight its role in preparing quinoxaline derivatives with anticancer activity (e.g., compound IVd with IC₅₀ = 3.20 µM against HeLa cells) .

Table 2: Anticancer Activity of Hexane-2,5-dione Derivatives

CompoundHeLa (µM)MCF-7 (µM)HEK 293T (µM)A549 (µM)
IVd3.20 ± 1.324.19 ± 1.873.59 ± 1.345.29 ± 1.34
Doxorubicin3.18 ± 1.024.13 ± 1.233.56 ± 2.175.23 ± 2.02

Neurotoxicity and Occupational Hazards

Mechanism of Toxicity

Hexane-2,5-dione is the primary neurotoxic metabolite of n-hexane, causing axonal degeneration through protein cross-linking. The γ-diketone moiety reacts with lysine ε-amino groups in neurofilaments, forming pyrrole adducts that disrupt cytoskeletal integrity . This mechanism is absent in non-γ-diketones like 2,3-hexanedione, underscoring structure-activity specificity .

Biomarkers and Exposure Monitoring

Urinary 2,5-hexanedione levels are monitored in occupational settings (e.g., adhesive manufacturing) to assess n-hexane exposure. Gas chromatography-mass spectrometry (GC-MS) methods achieve detection limits <1 µg/L, enabling early intervention .

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